
1-Chloro-2H-perfluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2H-perfluorocyclopentane is an organic compound with the molecular formula C5ClF7 This compound is notable for its high chemical stability and thermal stability, making it useful in various industrial applications .
Preparation Methods
1-Chloro-2H-perfluorocyclopentane can be synthesized through the reaction of perfluorocyclopentane with hydrogen chloride. This reaction typically requires high temperature and pressure conditions to proceed efficiently . The industrial production of this compound often involves the use of specialized reactors that can maintain the necessary conditions for the reaction.
Chemical Reactions Analysis
1-Chloro-2H-perfluorocyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While the compound is generally resistant to oxidation due to the presence of multiple fluorine atoms, it can undergo reduction reactions under specific conditions.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include hydrogen chloride, fluorine gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
1-Chloro-2H-perfluorocyclopentane is utilized in organic synthesis as a precursor for developing fluorinated compounds. Its unique structure allows for specific reactions that are not possible with non-fluorinated counterparts.
Table 1: Synthesis Applications
Application | Description |
---|---|
Synthesis of Fluorinated Compounds | Acts as a precursor in reactions to synthesize perhalocyclopentanones and other fluorinated derivatives. |
Reagents in Organic Chemistry | Serves as a solvent and reagent in various organic synthesis reactions due to its stability. |
Biology and Medicine
The compound's stability and unique reactivity make it a candidate for pharmaceutical development. It has been explored for drug delivery systems due to its ability to interact with biological membranes.
Case Study: Drug Delivery Systems
Research has demonstrated that this compound can encapsulate therapeutic agents, enhancing their delivery efficiency to target cells. This property is particularly useful in cancer therapy, where targeted drug delivery is critical.
Industrial Applications
In industrial settings, this compound is employed in the production of specialized polymers and coatings. Its low surface tension and high surface energy make it ideal for creating materials with specific properties.
Table 2: Industrial Applications
Application | Description |
---|---|
Polymer Production | Used in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance. |
Specialized Coatings | Employed to create coatings with low friction properties, useful in various mechanical applications. |
Environmental Considerations
As with many fluorinated compounds, environmental impact assessments are essential. Studies indicate that while this compound is stable in the atmosphere, its long-term effects on global warming potential (GWP) need further evaluation.
Mechanism of Action
The mechanism of action of 1-Chloro-2H-perfluorocyclopentane involves its interaction with various molecular targets. The compound’s high electronegativity, due to the presence of multiple fluorine atoms, allows it to interact with and stabilize reactive intermediates in chemical reactions. This property is particularly useful in catalysis and the stabilization of reactive species in industrial processes .
Comparison with Similar Compounds
1-Chloro-2H-perfluorocyclopentane can be compared with other similar compounds, such as:
- 1,1,2,2,3,3,4,4-octafluorocyclopentane
- 1,1,2,2,3,3,4,4,5,5-decafluorocyclopentane
- 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane
These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these related compounds .
Biological Activity
1-Chloro-2H-perfluorocyclopentane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is characterized by its fluorinated structure, which imparts significant lipophilicity and stability. Its molecular formula is C5ClF9, and it belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential bioaccumulation.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Toxicological Effects : Studies have shown that PFAS can impact various biological systems, including endocrine disruption, reproductive toxicity, and developmental effects. The specific toxicological profile of this compound remains under investigation, but its structural similarities to other PFAS suggest potential health risks.
- Metabolic Pathways : Research indicates that PFAS compounds can interfere with metabolic pathways. For instance, they may affect lipid metabolism and liver function, as evidenced by studies linking PFAS exposure to liver injury in animal models .
Table 1: Summary of Toxicological Studies on PFAS
Case Studies
Research Findings
Recent systematic reviews have identified over 40,000 studies related to PFAS, with a significant number focusing on their biological effects. Notably:
- Endocrine Disruption : Many PFAS have been shown to disrupt hormonal balance in both animal and human studies. This disruption can lead to various health issues, including reproductive problems and altered metabolic processes .
- Developmental Effects : Animal studies have demonstrated that exposure to certain PFAS during critical developmental windows can lead to long-lasting effects on growth and behavior .
Properties
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5-octafluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF8/c6-2(8)1(7)3(9,10)5(13,14)4(2,11)12/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKXLGBITZYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.